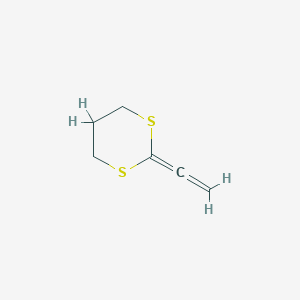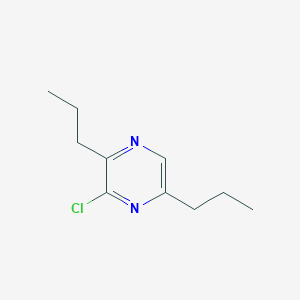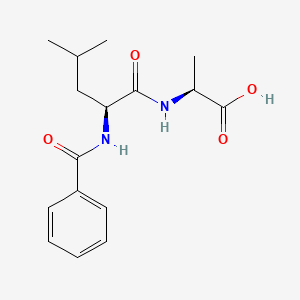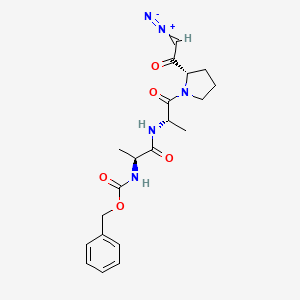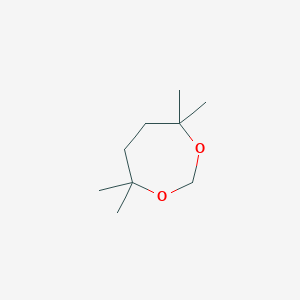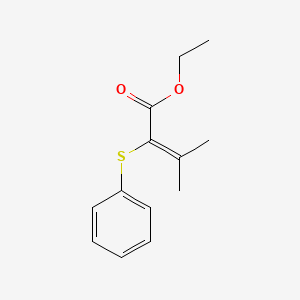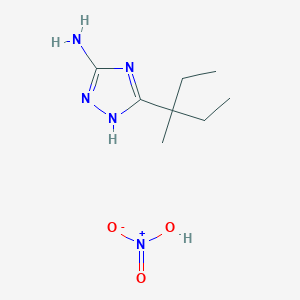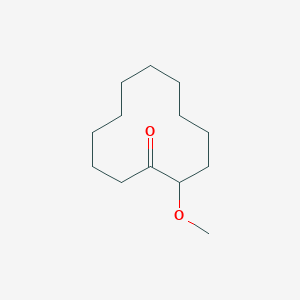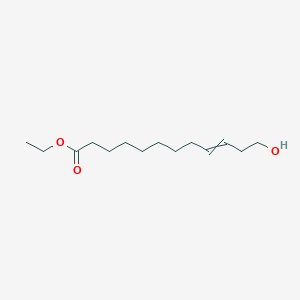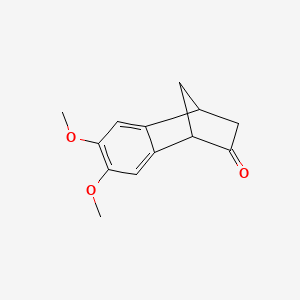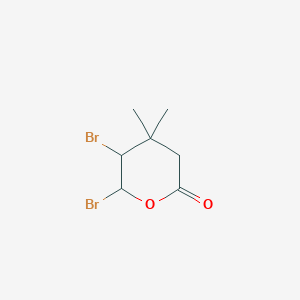
5,6-Dibromo-4,4-dimethyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-4,4-dimethyloxan-2-one is a brominated organic compound with the molecular formula C7H10Br2O2 It is a derivative of oxan-2-one, featuring two bromine atoms at the 5th and 6th positions and two methyl groups at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-4,4-dimethyloxan-2-one typically involves the bromination of 4,4-dimethyloxan-2-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions. The reaction proceeds via electrophilic addition, where bromine atoms are added to the double bond of the oxan-2-one ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine atoms, yielding 4,4-dimethyloxan-2-one.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Produces oxan-2-one derivatives with various functional groups.
Reduction: Yields 4,4-dimethyloxan-2-one.
Substitution: Forms substituted oxan-2-one compounds with different functional groups.
Scientific Research Applications
5,6-Dibromo-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-4,4-dimethyloxan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound may also participate in redox reactions, altering the oxidative state of cellular components and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyloxan-2-one: Lacks bromine atoms, making it less reactive in certain chemical reactions.
5,6-Dichloro-4,4-dimethyloxan-2-one: Contains chlorine atoms instead of bromine, resulting in different reactivity and properties.
5,6-Diiodo-4,4-dimethyloxan-2-one: Features iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness
5,6-Dibromo-4,4-dimethyloxan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties. Bromine atoms are more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes the compound valuable in various chemical and biological applications.
Properties
CAS No. |
79749-57-8 |
|---|---|
Molecular Formula |
C7H10Br2O2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
5,6-dibromo-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3 |
InChI Key |
KBWMTMWPQZMBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC(C1Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


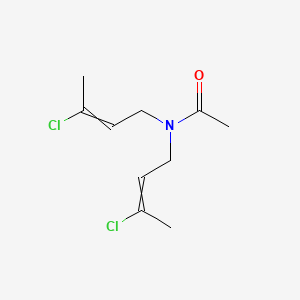
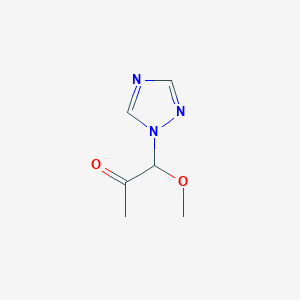
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
